molecular formula C10H15NO4 B2725013 2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 378245-84-2

2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No. B2725013
CAS RN: 378245-84-2
M. Wt: 213.233
InChI Key: HLVPBIOZQSLXMN-SOSBWXJGSA-N
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Description

This compound is a diastereomeric derivative of norbornene . It has been synthesized and polymerized using ring-opening metathesis polymerization (ROMP) .


Synthesis Analysis

The synthesis of this compound involves the polymerization of the monomers in a controlled manner . The polymerization reactions proceeded in a controlled manner as evidenced in part by linear relationships between the monomer-to-catalyst feed ratios and the molecular weights of the polymer products .


Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic framework with two methyl groups attached to the 2,3-positions of the bicyclic system . The compound also contains two carboxylate groups, making it a dicarboxylate .


Chemical Reactions Analysis

The compound has been used in ring-opening metathesis polymerization (ROMP) reactions . The polymerization reactions proceeded in a controlled manner .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C10H12O5 . Its average mass is 212.199 Da and its monoisotopic mass is 212.068466 Da .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The synthesis of 7-azabicyclo[2.2.1]heptane derivatives, including methods for creating rigid, non-chiral analogs of 2-aminoadipic acid, demonstrates the compound's versatility in synthetic chemistry. Such compounds have been synthesized from dimethyl-meso-2,5-dibromohexanedioate in a six-step process, highlighting the compound's role in constructing complex molecular structures (Kubyshkin, Mikhailiuk, & Komarov, 2007).

  • Research on asymmetric synthesis through Aza-Diels-Alder reactions in aqueous solutions indicates the compound's utility in producing bicyclic amino acid derivatives. This method showcases the compound's application in asymmetric synthesis, which is crucial for creating molecules with specific chiral properties (Waldmann & Braun, 1991).

Application in Drug Design

  • The compound's derivatives have been studied for their potential in drug design, such as in the synthesis of beta-lactamase inhibitors. These inhibitors can extend the antibacterial spectrum of beta-lactams, indicating the compound's relevance in addressing antibiotic resistance (English et al., 1978).

  • Synthesis and structure-activity relationship studies of cytotoxic epoxide derivatives of 7-oxabicyclo[2.2.1]heptane demonstrate the compound's application in developing potential anticancer agents. This research underscores the compound's role in medicinal chemistry, particularly in exploring new therapeutic agents (Anderson & Dewey, 1977).

Future Directions

The future directions for the use of this compound could involve further exploration of its polymerization reactions and potential applications in the creation of new materials .

properties

IUPAC Name

dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-14-9(12)7-5-3-4-6(11-5)8(7)10(13)15-2/h5-8,11H,3-4H2,1-2H3/t5-,6+,7+,8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVPBIOZQSLXMN-SOSBWXJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C1C(=O)OC)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H]2CC[C@@H]([C@H]1C(=O)OC)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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